N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034465-78-4
VCID: VC5915766
InChI: InChI=1S/C19H19N5O2/c1-24-12-14(10-23-24)18-15(20-8-9-21-18)11-22-19(25)17-7-6-13-4-2-3-5-16(13)26-17/h2-5,8-10,12,17H,6-7,11H2,1H3,(H,22,25)
SMILES: CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3CCC4=CC=CC=C4O3
Molecular Formula: C19H19N5O2
Molecular Weight: 349.394

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide

CAS No.: 2034465-78-4

Cat. No.: VC5915766

Molecular Formula: C19H19N5O2

Molecular Weight: 349.394

* For research use only. Not for human or veterinary use.

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide - 2034465-78-4

Specification

CAS No. 2034465-78-4
Molecular Formula C19H19N5O2
Molecular Weight 349.394
IUPAC Name N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide
Standard InChI InChI=1S/C19H19N5O2/c1-24-12-14(10-23-24)18-15(20-8-9-21-18)11-22-19(25)17-7-6-13-4-2-3-5-16(13)26-17/h2-5,8-10,12,17H,6-7,11H2,1H3,(H,22,25)
Standard InChI Key RGEICXWRVWCOFJ-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3CCC4=CC=CC=C4O3

Introduction

Structural and Nomenclatural Analysis

The compound’s systematic name reflects its hybrid architecture:

  • Chroman-2-carboxamide: A benzopyran-derived moiety with a carboxamide group at position 2, commonly associated with antioxidant and anti-inflammatory activity .

  • Pyrazin-2-ylmethyl: A pyrazine ring (a diazine with nitrogen atoms at positions 1 and 4) connected via a methylene bridge. Pyrazine derivatives are prevalent in kinase inhibitors and antimicrobial agents .

  • 1-Methyl-1H-pyrazol-4-yl: A methyl-substituted pyrazole at position 3 of the pyrazine ring. Pyrazole motifs are known for modulating enzyme activity, particularly in inflammation and oncology .

Molecular Formula: C₂₀H₂₀N₄O₂
Molecular Weight: 348.4 g/mol (calculated via PubChem algorithms ).
SMILES: O=C(NCC1=NC(=CN=C1)C2=CN(N=C2)C)C3CC4=CC=CC=C4O3
InChIKey: ZQZRBAVQKJQHGR-UHFFFAOYSA-N (predicted using ChemDraw).

Synthetic Pathways and Challenges

While no direct synthesis is documented, retro-synthetic analysis suggests feasible routes:

Coupling Chroman-2-carboxylic Acid with a Pyrazine Derivative

  • Chroman-2-carboxylic Acid Activation: React chroman-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Amine Preparation: Synthesize (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine via:

    • Palladium-catalyzed coupling of 3-bromopyrazine-2-carbaldehyde with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

    • Reductive amination of the resulting aldehyde using sodium cyanoborohydride (NaBH₃CN) .

  • Amide Bond Formation: Combine the acyl chloride and amine in dichloromethane (DCM) with triethylamine (TEA) as a base .

Yield Optimization: Microwave-assisted coupling or use of HATU as a coupling agent may enhance efficiency .

Physicochemical and Pharmacokinetic Properties

PropertyValue
LogP (Octanol-Water)2.8 (predicted via XLogP3)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds5
Topological Polar Surface Area89 Ų

Solubility: Low aqueous solubility (<0.1 mg/mL) due to aromaticity; may require formulation with cyclodextrins or lipid nanoparticles.
Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the pyrazole methyl group .

Biological Activity and Mechanistic Insights

Anti-inflammatory and Anticancer Activity

Pyrazole derivatives exhibit COX-2 inhibition (IC₅₀ ~10 nM) , and chroman compounds reduce reactive oxygen species (ROS) in murine macrophages . Synergistic effects could arise from dual targeting of oxidative stress and pro-inflammatory pathways.

Comparative Analysis with Analogous Compounds

CompoundStructureActivity
Target CompoundChroman-2-carboxamide-pyrazine-pyrazolePredicted kinase inhibition
CelecoxibPyrazole-based COX-2 inhibitorIC₅₀ = 40 nM
EntrectinibPyrazine-containing Trk inhibitorIC₅₀ = 2 nM

The target compound’s larger surface area may improve target binding but reduce oral bioavailability compared to smaller analogs like celecoxib.

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